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Compound of Interest

Compound Name: D-Ribosylnicotinate

Cat. No.: B127332 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Ribosylnicotinate, also known as nicotinic acid riboside, is a key intermediate in the

synthesis of nicotinamide adenine dinucleotide (NAD+) analogs and a precursor to

nicotinamide riboside (NR), a known NAD+ precursor vitamin.[1][2] The ability to efficiently

synthesize D-Ribosylnicotinate and its derivatives is crucial for research into the therapeutic

potentials of NAD+ metabolism modulation in various diseases. This document provides a

detailed protocol for the chemical synthesis of D-Ribosylnicotinate, focusing on a widely

adopted and efficient two-step methodology.[1][3] This method offers high stereoselectivity,

yielding predominantly the biologically active β-anomer.[3][4][5]

Quantitative Data Summary
The following table summarizes the key quantitative data associated with the described two-

step chemical synthesis of the protected D-Ribosylnicotinate intermediate and its subsequent

conversion to β-nicotinamide riboside.
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Parameter
Step 1: Coupling
Reaction

Step 2:
Deprotection &
Ammonolysis

Overall

Product

Ethyl 2',3',5'-tri-O-

acetyl-β-D-

ribosylnicotinate

triflate

β-Nicotinamide

Riboside

β-Nicotinamide

Riboside

Yield
>90% (vs. starting

sugar)[3][5]
-

85% (vs. starting

sugar)[1][3][5]

Reaction Time ~10 hours[3] 15-18 hours[3] 25-28 hours

Key Reagents

1,2,3,5-tetra-O-acetyl-

β-D-ribofuranose,

Ethyl nicotinate,

TMSOTf

Methanolic ammonia -

Stereoselectivity
Complete for β-

isomer[1][3][5]
-

Predominantly β-

isomer

Experimental Workflow
The chemical synthesis of D-Ribosylnicotinate derivatives follows a two-step process, which

is outlined in the diagram below. The first step involves the coupling of a protected ribose with

ethyl nicotinate to form the protected D-Ribosylnicotinate intermediate. The second step is

the deprotection of this intermediate. For the synthesis of the related and widely studied β-

nicotinamide riboside, this deprotection is coupled with ammonolysis.

Step 1: Coupling Reaction Step 2: Deprotection / Ammonolysis

1,2,3,5-tetra-O-acetyl-β-D-ribofuranose +
Ethyl Nicotinate

TMSOTf in
Anhydrous CH2Cl2

 Add Ethyl 2',3',5'-tri-O-acetyl-β-D-ribosylnicotinate triflate
(Protected D-Ribosylnicotinate)

 Mediate Coupling
(~10 hours) Methanolic Ammonia

(NH3/MeOH)

 Treat at 0°C
(15-18 hours) β-Nicotinamide Riboside

 Simultaneous Deprotection
& Ammonolysis
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Caption: Workflow for the two-step synthesis of β-nicotinamide riboside.

Experimental Protocol
This protocol is adapted from an efficient, two-step chemical methodology for the synthesis of

β-nicotinamide riboside, where a protected D-Ribosylnicotinate is a key intermediate.[3]

Materials:

1,2,3,5-tetra-O-acetyl-β-D-ribofuranose

Ethyl nicotinate

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

Anhydrous Dichloromethane (CH2Cl2)

5.5 N Ammonia in Methanol (NH3/MeOH)

Argon gas

Standard laboratory glassware (flame-dried)

Magnetic stirrer

Procedure:

Step 1: Synthesis of Ethyl 2',3',5'-tri-O-acetyl-β-D-ribosylnicotinate triflate (Protected D-
Ribosylnicotinate)[3]

Preparation of Reaction Setup: All glassware must be rigorously cleaned and flame-dried or

oven-dried to ensure anhydrous conditions. The reaction should be conducted under an inert

argon atmosphere.[3]

Reactant Addition: In a flame-dried, single-neck round-bottom flask equipped with a

magnetic stir bar, combine 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (1.0 equivalent) and ethyl
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nicotinate (1.5 equivalents).[3]

Solvent and Catalyst Addition: Add anhydrous dichloromethane to dissolve the reactants.

Subsequently, slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.0 equivalent) to

the stirring solution. The reaction is initiated via the TMSOTf-mediated coupling of the

acetylated ribose and ethyl nicotinate.[3]

Reaction Monitoring: Allow the reaction to proceed at room temperature for approximately 10

hours. The formation of the β-isomer of the O-ethyl nicotinate riboside occurs with high

stereoselectivity.[1][3]

Work-up: Upon completion, the reaction mixture containing the protected D-
Ribosylnicotinate intermediate can be carefully concentrated under vacuum.

Step 2: Preparation of β-Nicotinamide Riboside via Deprotection and Ammonolysis[3]

Ammonolysis: Cool the vessel containing the intermediate from Step 1 to 0°C in an ice bath.

Reagent Addition: Add a solution of 5.5 N ammonia in methanol (methanolic ammonia) to the

intermediate.[3]

Reaction: Stir the reaction mixture at 0°C for 15-18 hours. This step facilitates the

simultaneous deprotection of the acetyl groups and the conversion of the nicotinate ester to

the nicotinamide.[1][3]

Purification: The final product, β-nicotinamide riboside, can be purified using techniques such

as reversed-phase column chromatography on a C18 column with water as the eluent.[2]

Safety Precautions:

TMSOTf is corrosive and water-sensitive; handle it with care in a fume hood under an inert

atmosphere.

Anhydrous solvents are required.

Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety

glasses.
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This protocol provides a reliable method for the synthesis of D-Ribosylnicotinate derivatives,

which are valuable for research in medicinal chemistry and drug discovery. The high

stereoselectivity and good overall yield make this a preferred method for accessing these

important compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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